2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

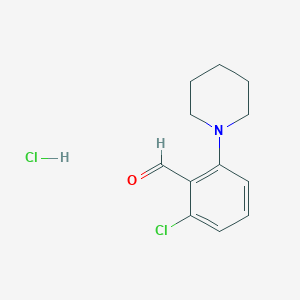

The compound is formally designated as 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride . Its molecular formula is C₁₂H₁₅Cl₂NO , derived from the parent benzaldehyde scaffold substituted with a chlorine atom at position 2, a piperidine group at position 6, and a hydrochloride counterion. The parent compound, 2-chloro-6-(piperidin-1-yl)benzaldehyde (C₁₂H₁₄ClNO), exists in equilibrium with its protonated form under acidic conditions, forming the hydrochloride salt.

Key structural features include:

- Benzaldehyde core : A planar aromatic ring with a carbonyl group (C=O) at position 1.

- Chlorine substituent : Electronegative atom at position 2, influencing electronic distribution.

- Piperidine moiety : Six-membered saturated nitrogen heterocycle attached at position 6, featuring a tertiary amine nitrogen.

- Hydrochloride ion : Protonation of the piperidine nitrogen, forming an ionic bond with chloride.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₅Cl₂NO | |

| Molecular Weight | 260.16 g/mol | |

| SMILES | C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O.Cl | |

| InChIKey | XHVV |

Eigenschaften

IUPAC Name |

2-chloro-6-piperidin-1-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVVLMVUGALCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C12H14ClNO·HCl, and it has a molecular weight of 260.16 g/mol. This compound is recognized for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The presence of the piperidine moiety is believed to enhance its interaction with microbial targets, disrupting cellular functions.

Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.05 mg/mL |

These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Antiviral Activity

The compound has shown promising antiviral properties , particularly against viral proteases, which are essential for viral replication. A study indicated that derivatives of this compound exhibited IC50 values ranging from 14.7 to 54.9 µM against the SARS-CoV-2 protease, suggesting a strong inhibitory effect .

Anticancer Effects

This compound also demonstrates anticancer activity by exhibiting cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of specific enzymes that promote tumor growth.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 10.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 12.8 |

These findings indicate its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory and Antioxidant Activities

In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory and antioxidant activities. It modulates inflammatory pathways and scavenges free radicals, thus protecting cells from oxidative stress.

The biological activities of this compound can be attributed to its structural characteristics, which facilitate interactions with various biological targets:

- Binding to Proteins : The chlorine atom and piperidine ring enhance binding affinity to targets such as viral proteases and bacterial enzymes.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in microbial metabolism and tumor progression.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound are scarce, thiazole derivatives generally exhibit moderate solubility in organic solvents and variable absorption profiles depending on their chemical modifications. Safety evaluations suggest that it may act as an irritant, necessitating appropriate handling precautions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride has been studied for its potential as a pharmacological agent. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting enzyme inhibition.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have demonstrated its efficacy against Dihydrofolate Reductase (DHFR) , an enzyme critical for DNA synthesis and a target for cancer therapy.

Table 1: Inhibitory Activity of Piperidine Derivatives Against DHFR

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| 2-Chloro-6-(piperidin-1-yl)benzaldehyde | 15.5 ± 0.5 | 82% |

| Other Derivatives | Varies | Varies |

Antimicrobial Activity

The compound has also exhibited antimicrobial properties , showing effectiveness against various bacterial strains and fungi. This suggests its potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of piperidine derivatives has revealed that modifications on the benzaldehyde core significantly impact biological activity. For example, substituents on the piperidine nitrogen can enhance binding affinity to target enzymes.

Case Study 1: Thiosemicarbazone Derivatives

A series of thiosemicarbazone derivatives incorporating the piperidinyl-benzaldehyde framework were evaluated for their biological activity. Modifications on the thiosemicarbazone moiety influenced their inhibitory potential against DHFR, indicating that structural diversity can lead to significant variations in biological efficacy.

Case Study 2: Optimization for Anticancer Activity

In studies aimed at optimizing compounds for anticancer activity, researchers substituted various functional groups on the piperidine ring. One notable derivative demonstrated enhanced potency against cancer cell lines compared to standard treatments.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its versatility makes it suitable for applications in material science and organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with this compound, such as piperidine/piperazine moieties , halogen substituents , or aldehyde functionalities :

Table 1: Structural and Physicochemical Comparison

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

- Reactants: 2-chlorobenzaldehyde or 2-chloro-substituted benzaldehyde derivative; piperidine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Conditions: Heating at elevated temperatures (e.g., 80–100 °C) under inert atmosphere (argon or nitrogen) to facilitate substitution.

- Base: Sometimes a mild base such as potassium carbonate (K2CO3) is used to neutralize formed acid and drive the reaction forward.

This step replaces the halogen (often fluorine or chlorine) at the 6-position with the piperidin-1-yl group.

Purification and Isolation

- After completion, the reaction mixture is cooled.

- The organic layer is extracted using solvents such as ethyl acetate.

- Drying agents like anhydrous sodium sulfate (Na2SO4) are used.

- Removal of solvents under reduced pressure yields crude product.

- Further purification is achieved by flash chromatography using mixtures of hexane and ethyl acetate in varying ratios (e.g., 15:1 or 10:1 v/v).

Formation of Hydrochloride Salt

- The purified free base is dissolved in an appropriate solvent (e.g., ethanol).

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution is added slowly under stirring.

- The resulting hydrochloride salt precipitates or crystallizes upon cooling.

- The solid is filtered, washed, and dried under vacuum.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chlorobenzaldehyde, piperidine, K2CO3, DMF, 100 °C, overnight | 70–85 | Argon atmosphere; reaction monitored by TLC |

| Extraction and drying | Ethyl acetate, Na2SO4 | — | Removal of water and impurities |

| Purification by flash chromatography | Hexane:EtOAc (15:1 or 10:1) | — | Yields pure 2-chloro-6-(piperidin-1-yl)benzaldehyde |

| Hydrochloride salt formation | HCl in ethanol, cooling to 0 to -30 °C | 80–95 | Crystallization improves purity |

Literature Examples and Research Findings

A related synthesis of 2-(piperidin-1-yl)benzaldehyde derivatives has been reported using nucleophilic substitution on 2-fluorobenzaldehyde with piperidine hydrochloride in the presence of K2CO3 in DMF at 100 °C overnight, followed by extraction and flash chromatography purification. This method is adaptable for the 2-chloro-6-substituted analog.

The preparation of benzaldehyde derivatives with amino substituents (including piperidinyl groups) often uses similar conditions: reflux in toluene with catalytic piperidine and benzoic acid for condensation reactions, which may be relevant for further functionalization steps.

Formation of hydrochloride salts by treatment with concentrated hydrochloric acid in ethanol, followed by cooling to low temperatures (-28 to -30 °C) for crystallization, has been described in patent literature for related benzaldehyde derivatives, ensuring high purity and yield of the salt form.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions for this compound |

|---|---|

| Starting material | 2-Chlorobenzaldehyde or 2-chloro-6-halobenzaldehyde |

| Nucleophile | Piperidine |

| Solvent | DMF, ethanol, or toluene |

| Base | K2CO3 or none depending on conditions |

| Temperature | 80–100 °C |

| Reaction time | Overnight (12–16 hours) |

| Purification | Flash chromatography (hexane/ethyl acetate mixtures) |

| Salt formation | HCl in ethanol, cooling to 0 to -30 °C |

| Yield | 70–95% overall |

Q & A

Q. How can I synthesize 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride and confirm its structural identity?

Methodological Answer:

- Synthesis Protocol :

- Core Reaction : React 2-chloro-6-fluorobenzaldehyde with piperidine under nucleophilic aromatic substitution conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate substitution .

- Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Structural Confirmation :

Q. What methods are recommended for determining the purity of this compound?

Methodological Answer :

- HPLC Analysis :

- Column : C18 reversed-phase column.

- Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

- Detection : UV at 254 nm. Compare retention time with a certified reference standard .

- Impurity Profiling :

Q. How do I assess the solubility and stability of this compound under experimental conditions?

Methodological Answer :

- Solubility Testing :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 10–15 |

| DMSO | >50 |

| Ethanol | 20–30 |

- Stability Assessment :

Advanced Research Questions

Q. How can I optimize reaction conditions to maximize yield and minimize by-products?

Methodological Answer :

- Design of Experiments (DoE) :

- Variables : Vary reaction time (6–24 hrs), temperature (80–120°C), and stoichiometry (1:1 to 1:1.5 aldehyde:piperidine).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

- By-Product Mitigation :

Q. How to design experiments to evaluate biological activity and mechanism of action?

Methodological Answer :

- In Vitro Assays :

- Mechanistic Probes :

Q. How to resolve discrepancies between analytical data (e.g., NMR vs. HPLC purity)?

Methodological Answer :

- Root-Cause Analysis :

- NMR Artifacts : Check for solvent peaks (e.g., DMSO-d₆ at 2.5 ppm) or residual water. Use deuterated solvents and dry samples thoroughly .

- HPLC Column Carryover : Rinse columns with 70% acetonitrile between runs.

- Cross-Validation :

- Combine LC-MS to correlate retention time with molecular ion peaks.

- Use orthogonal methods (e.g., elemental analysis) to confirm composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.